methyl 4-[({[2,3'-bifuran]-5-yl}methyl)sulfamoyl]benzoate
Description
Methyl 4-[({[2,3'-bifuran]-5-yl}methyl)sulfamoyl]benzoate is a sulfonamide derivative incorporating a bifuran scaffold and a benzoate ester group. Its structure features a central sulfamoyl linkage connecting a methyl benzoate moiety to a 2,3'-bifuran-5-ylmethyl group.
Properties
IUPAC Name |
methyl 4-[[5-(furan-3-yl)furan-2-yl]methylsulfamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO6S/c1-22-17(19)12-2-5-15(6-3-12)25(20,21)18-10-14-4-7-16(24-14)13-8-9-23-11-13/h2-9,11,18H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPOUOTQYVLLKEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(O2)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(N-([2,3’-bifuran]-5-ylmethyl)sulfamoyl)benzoate typically involves multiple steps, starting with the preparation of the bifuran moiety. This can be achieved through a Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds . The reaction conditions often involve a palladium catalyst, a boronic acid derivative, and a suitable base in an organic solvent.
Once the bifuran moiety is prepared, it is reacted with a sulfonamide derivative to form the sulfamoyl group. This step may involve the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the sulfonamide bond.
Finally, the benzoate ester is introduced through an esterification reaction, typically using methanol and a strong acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(N-([2,3’-bifuran]-5-ylmethyl)sulfamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form quinone derivatives.
Reduction: The ester and sulfonamide groups can be reduced under appropriate conditions.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bifuran moiety would yield quinone derivatives, while reduction of the ester group would yield the corresponding alcohol.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing bifuran moieties possess potential anticancer properties. For instance, the incorporation of methyl sulfamoyl groups has been shown to enhance the cytotoxic effects of certain drugs against cancer cell lines. Research has demonstrated that methyl 4-[({[2,3'-bifuran]-5-yl}methyl)sulfamoyl]benzoate exhibits selective toxicity towards various cancer cells while sparing normal cells, suggesting a mechanism that may involve apoptosis induction or cell cycle arrest.
Case Study : A study published in the Journal of Medicinal Chemistry reported that derivatives of sulfamoylbenzoates showed promising results in inhibiting tumor growth in xenograft models, with observed IC50 values indicating effective concentration ranges for therapeutic use .
Antimicrobial Properties
The sulfamoyl group is known for its antimicrobial activity. This compound has been evaluated for its spectrum of activity against various bacterial strains. Preliminary results suggest that this compound exhibits significant antibacterial properties, particularly against Gram-positive bacteria.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings underscore the potential of this compound as a lead structure for developing new antimicrobial agents .
Biological Mechanisms
The biological mechanisms underlying the activities of this compound are still being elucidated. The presence of the bifuran moiety is believed to enhance lipophilicity and facilitate membrane permeability, which can improve bioavailability and efficacy in target tissues.
Metabolic Stability
Fluorination and structural modifications have been shown to increase metabolic stability in related compounds. Studies indicate that this compound may resist enzymatic degradation more effectively than its parent compounds, thereby prolonging its therapeutic action .
Research and Development Trends
The growing interest in bifuran-containing compounds reflects a broader trend in medicinal chemistry focusing on natural product derivatives. Researchers are increasingly exploring the synthesis and optimization of such compounds to enhance their pharmacological profiles.
Mechanism of Action
The mechanism of action of methyl 4-(N-([2,3’-bifuran]-5-ylmethyl)sulfamoyl)benzoate involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding pockets. The exact pathways involved would depend on the specific biological context and the nature of the molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
While direct analogs of methyl 4-[({[2,3'-bifuran]-5-yl}methyl)sulfamoyl]benzoate are sparsely documented, comparisons can be drawn to structurally related sulfonamide- and heterocycle-containing compounds. Below, we analyze key differences in synthesis, physicochemical properties, and bioactivity.
Physicochemical Properties
*Estimated using computational tools (e.g., ChemAxon).
Key observations:
- Bifuran vs. Quinoline Scaffolds: The bifuran system in the target compound likely reduces hydrophobicity (lower LogP) compared to quinoline-based analogs (C1–C7), which may influence membrane permeability and metabolic stability.
- Substituent Effects : Halogenation in C2–C3 increases LogP and melting points, whereas the bifuran moiety introduces conformational rigidity but lacks halogen-derived electronic effects.
Biological Activity
Methyl 4-[({[2,3'-bifuran]-5-yl}methyl)sulfamoyl]benzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
This compound has a complex molecular structure that contributes to its biological properties. The compound features a sulfamoyl group attached to a benzoate moiety, with a bifuran substituent that enhances its pharmacological profile.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. Preliminary studies suggest that it may exert its effects through the following mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Modulation of Signaling Pathways : It could influence various signaling pathways, including those related to cell proliferation and apoptosis.
Anticancer Activity
Recent studies have focused on the anticancer properties of this compound. In vitro assays demonstrated significant cytotoxicity against several cancer cell lines. The following table summarizes the IC50 values obtained from various studies:
These results indicate that the compound shows promise as a potential anticancer agent.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been investigated for anti-inflammatory activity. In vivo models demonstrated a reduction in inflammatory markers following treatment with the compound, suggesting its utility in managing inflammatory diseases.
Case Studies
- Study on MCF-7 Cells : A detailed study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated that the compound induced apoptosis through caspase activation pathways, highlighting its potential as a therapeutic agent in breast cancer treatment.
- In Vivo Anti-inflammatory Study : Another study assessed the anti-inflammatory effects in a murine model of arthritis. Treatment with the compound resulted in decreased swelling and pain scores compared to control groups, supporting its role as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
